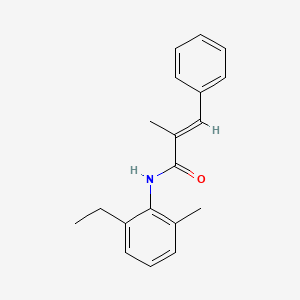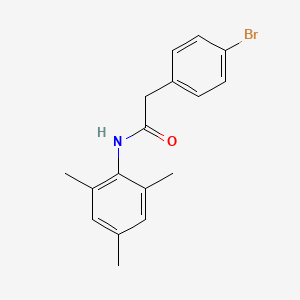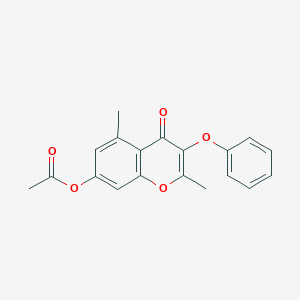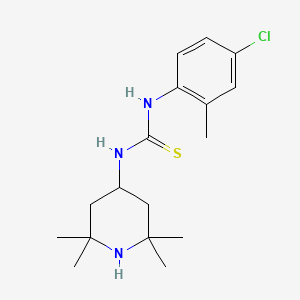![molecular formula C12H11ClN2O2 B5705511 2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CQMA and is a derivative of chloroquine, an antimalarial drug. CQMA has been found to have a wide range of applications in scientific research, including in the study of various diseases and in drug development.
Wirkmechanismus
The mechanism of action of CQMA is not fully understood, but it is believed to work by interfering with the DNA synthesis of the parasite that causes malaria. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of new cancer drugs. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CQMA has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. CQMA has also been found to be stable under a wide range of conditions, making it ideal for use in experiments. However, CQMA has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of CQMA in scientific research. One potential area of research is the development of new antimalarial drugs based on CQMA. Another area of research is the use of CQMA in the development of new cancer drugs. Additionally, CQMA may have potential applications in the treatment of autoimmune disorders and other diseases. Further research is needed to fully understand the potential of CQMA in these areas.
Synthesemethoden
The synthesis of CQMA involves the reaction of 5-chloro-8-quinolinol with N-methylacetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
CQMA has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in the study of various diseases, including cancer, malaria, and autoimmune disorders. CQMA has been shown to have potent antimalarial activity and has been used in the development of new antimalarial drugs.
Eigenschaften
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-11(16)7-17-10-5-4-9(13)8-3-2-6-15-12(8)10/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSUBFASYCVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)



![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)


